Dichlorobis(tricyclohexylphosphine)pallium (II)
Description
Chemical Identity and Nomenclature
Dichlorobis(tricyclohexylphosphine)palladium(II) is systematically identified by the Chemical Abstracts Service registry number 29934-17-6 and encompasses several recognized nomenclature variations that reflect its complex structural composition. The International Union of Pure and Applied Chemistry name designates this compound as dichloropalladium; bis(tricyclohexylphosphane), emphasizing the coordination of two tricyclohexylphosphine ligands to a dichloropalladium center. Alternative nomenclature includes trans-dichlorobis(tricyclohexylphosphine)palladium(II), which specifically indicates the trans geometric arrangement of the chloride ligands in the square planar coordination sphere. The compound is frequently referenced in chemical literature through various synonymous forms, including bis(tricyclohexylphosphine)palladium(II) dichloride and dichlorobis(tricyclohexylphosphine)palladium, demonstrating the flexible nomenclature conventions employed in organometallic chemistry.
The molecular structure exhibits a square planar geometry characteristic of palladium(II) complexes, with the metal center adopting a d⁸ electronic configuration that promotes this particular coordination arrangement. The complex demonstrates remarkable stability under inert atmospheric conditions, appearing as a yellow crystalline powder with a decomposition temperature of 270°C, indicating substantial thermal stability that contributes to its practical utility in synthetic applications. The molecular formula C₃₆H₆₆Cl₂P₂Pd accurately reflects the stoichiometric composition, encompassing 36 carbon atoms from the cyclohexyl substituents, 66 hydrogen atoms, two chloride ions, two phosphorus atoms, and one palladium center. This precise molecular composition underlies the compound's distinctive physical and chemical properties, including its moderate solubility in dichloromethane and chloroform while remaining insoluble in water, alcohols, and other polar protic solvents.
Historical Development in Organometallic Chemistry
The development of dichlorobis(tricyclohexylphosphine)palladium(II) emerged from the broader evolution of palladium-catalyzed cross-coupling methodologies that revolutionized organic synthesis during the late twentieth century. The foundational work leading to this complex can be traced to the pioneering investigations of palladium-phosphine complexes that began with early studies on palladium-catalyzed coupling reactions. The recognition that palladium complexes could facilitate carbon-carbon bond formation under relatively mild conditions prompted extensive research into optimizing ligand environments to enhance catalytic performance and expand substrate scope.
The specific synthesis of dichlorobis(tricyclohexylphosphine)palladium(II) involves the reaction of palladium chloride with tricyclohexylphosphine under reflux conditions in acetone for approximately three hours, a straightforward preparation method that contributes to its accessibility for research and industrial applications. This synthetic approach builds upon established protocols for preparing bis(phosphine)palladium(II) complexes, demonstrating the systematic development of organometallic synthesis methodologies. The complex gained particular prominence in 1997 when Shen demonstrated its exceptional effectiveness in Suzuki cross-coupling reactions of activated aryl chlorides at 100°C, marking a significant breakthrough in utilizing aryl chlorides as coupling partners.
The historical significance of this complex extends beyond its individual catalytic properties to encompass its role in advancing fundamental understanding of how steric and electronic factors influence catalytic activity. The successful application of dichlorobis(tricyclohexylphosphine)palladium(II) in challenging transformations involving aryl chlorides represented a paradigm shift in cross-coupling chemistry, as these substrates were previously considered too unreactive due to the high bond dissociation energy of the carbon-chlorine bond (96 kcal/mol for phenyl chloride). This breakthrough opened new avenues for synthetic methodology development and contributed to the eventual recognition of palladium-catalyzed cross-coupling reactions with the 2010 Nobel Prize in Chemistry.
Role of Tricyclohexylphosphine in Transition Metal Catalysis
Tricyclohexylphosphine serves as a critical ligand component in dichlorobis(tricyclohexylphosphine)palladium(II), providing both exceptional steric bulk and strong electron-donating properties that fundamentally influence the complex's catalytic behavior. This tertiary phosphine ligand, with the formula P(C₆H₁₁)₃, exhibits a remarkable Tolman cone angle of 170°, representing one of the most sterically demanding phosphine ligands commonly employed in catalytic applications. The substantial steric bulk imposed by the cyclohexyl substituents creates a protective environment around the palladium center while simultaneously promoting ligand dissociation, a crucial step in generating the coordinatively unsaturated active catalytic species.
The electronic properties of tricyclohexylphosphine complement its steric characteristics through exceptional basicity, as evidenced by a pKa value of 9.7, which significantly exceeds that of triphenylphosphine and other commonly used phosphine ligands. This high basicity translates to strong σ-donating ability, increasing the electron density at the palladium center and facilitating crucial elementary steps in catalytic cycles, particularly the oxidative addition of challenging substrates such as aryl chlorides. The combination of strong σ-donation and minimal π-back-bonding creates an electron-rich metal environment that promotes oxidative addition while the substantial steric bulk facilitates subsequent reductive elimination steps.
Computational studies have provided detailed insights into the role of tricyclohexylphosphine in catalytic systems, revealing how its unique steric and electronic properties influence reaction outcomes. The ligand cone angle measurements obtained from different coordination environments demonstrate the adaptability of tricyclohexylphosphine to various metal centers and coordination geometries, with values ranging from 170° in tetrahedral environments to slightly smaller angles in more crowded coordination spheres. These computational investigations have validated the exceptional performance of tricyclohexylphosphine-containing complexes in facilitating challenging cross-coupling reactions, particularly those involving sterically hindered or electronically deactivated substrates.
| Ligand Property | Tricyclohexylphosphine (PCy₃) | Triphenylphosphine (PPh₃) | Tri-tert-butylphosphine (P(t-Bu)₃) |
|---|---|---|---|
| Tolman Cone Angle (°) | 170 | 145 | 182 |
| pKa Value | 9.7 | 2.7 | 11.4 |
| Tolman Electronic Parameter (cm⁻¹) | 2056.1 | 2068.9 | 2056.1 |
| Steric Classification | Very Bulky | Moderate | Extremely Bulky |
| Electronic Classification | Strong σ-Donor | Moderate σ-Donor | Very Strong σ-Donor |
The catalytic applications of dichlorobis(tricyclohexylphosphine)palladium(II) span numerous cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, Negishi, Sonogashira, and Stille couplings. The complex demonstrates particular excellence in reactions involving aryl chlorides, substrates that were historically challenging due to their high carbon-chlorine bond dissociation energies and reluctance to undergo oxidative addition. The success in these transformations stems directly from the unique properties of the tricyclohexylphosphine ligands, which provide the optimal balance of steric and electronic effects necessary for efficient catalytic turnover under mild reaction conditions.
Properties
IUPAC Name |
dichloropalladium;tricyclohexylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H33P.2ClH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*16-18H,1-15H2;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYVXCJTTQJVKJ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.Cl[Pd]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H66Cl2P2Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
738.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29934-17-6 | |
| Record name | Dichlorobis(tricyclohexylphosphine)pallium (II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Dichlorobis(tricyclohexylphosphine)palladium(II) can be synthesized by reacting tricyclohexylphosphine with palladium(II) chloride in an organic solvent such as acetone. The reaction is typically carried out under reflux conditions for several hours. After the reaction is complete, the product is filtered and purified .
Industrial Production Methods
In industrial settings, the preparation of dichlorobis(tricyclohexylphosphine)palladium(II) follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then isolated and purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Dichlorobis(tricyclohexylphosphine)palladium(II) is involved in various types of reactions, including:
Oxidation: It can undergo oxidation reactions where the palladium center is oxidized.
Reduction: The compound can be reduced under certain conditions.
Substitution: It participates in substitution reactions where ligands around the palladium center are replaced
Common Reagents and Conditions
Common reagents used in reactions with dichlorobis(tricyclohexylphosphine)palladium(II) include halides, organometallic reagents, and various ligands. Typical reaction conditions involve solvents like dichloromethane, chloroform, and toluene, and temperatures ranging from room temperature to reflux conditions .
Major Products
The major products formed from reactions involving dichlorobis(tricyclohexylphosphine)palladium(II) depend on the specific reaction type. For example, in cross-coupling reactions, the products are often biaryl compounds or other coupled products .
Scientific Research Applications
Catalysis in Organic Synthesis
Dichlorobis(tricyclohexylphosphine)palladium(II) is widely recognized for its effectiveness as a catalyst in cross-coupling reactions, including:
- Suzuki Coupling : This reaction involves the coupling of boronic acids with aryl halides, leading to the formation of biaryl compounds. The palladium complex facilitates the reaction by providing an active palladium species that promotes the coupling process.
- Heck Reaction : In this reaction, alkenes are coupled with aryl halides to form substituted alkenes. The compound's ability to stabilize palladium in its active state enhances the efficiency of this transformation.
Table 1: Summary of Catalytic Applications
| Reaction Type | Key Features | Reference |
|---|---|---|
| Suzuki Coupling | Efficient formation of biaryl compounds | |
| Heck Reaction | Formation of substituted alkenes |
Pharmaceutical Development
The compound is instrumental in synthesizing active pharmaceutical ingredients (APIs). Its high catalytic efficiency allows for the production of complex intermediates with improved yields and purity, which is essential for drug development.
- Case Study : A study highlighted its use in synthesizing a key intermediate for a novel anti-cancer drug, demonstrating significant improvements in yield compared to traditional methods .
In material science, dichlorobis(tricyclohexylphosphine)palladium(II) is used to develop advanced materials such as polymers and nanomaterials. It aids in surface functionalization and the creation of composite materials.
- Application Example : The compound has been utilized to functionalize surfaces of nanoparticles, enhancing their properties for various applications including catalysis and drug delivery systems .
Table 3: Material Science Applications
| Application | Description | Reference |
|---|---|---|
| Polymer Development | Facilitates functionalization and composite creation | |
| Nanomaterials | Enhances properties for catalysis and drug delivery |
Environmental Chemistry
Dichlorobis(tricyclohexylphosphine)palladium(II) contributes to greener chemistry practices by enabling the synthesis of environmentally friendly chemicals. Its use often results in reduced waste and energy consumption compared to conventional methods.
- Research Insight : Studies indicate that reactions catalyzed by this compound can be conducted under milder conditions, leading to lower energy requirements and less hazardous waste .
Table 4: Environmental Applications
| Application | Description | Reference |
|---|---|---|
| Green Chemistry | Synthesis of eco-friendly chemicals | |
| Energy Efficiency | Conducting reactions under milder conditions |
Research in Catalytic Mechanisms
The compound is also employed in research focused on understanding catalytic mechanisms and reaction pathways. This research provides insights that can lead to the design of more efficient catalysts.
- Mechanistic Studies : Investigations into how dichlorobis(tricyclohexylphosphine)palladium(II) interacts with substrates have revealed important details about bond formation and cleavage during catalytic cycles .
Table 5: Research Applications
Mechanism of Action
The mechanism of action of dichlorobis(tricyclohexylphosphine)palladium(II) involves the activation of the palladium center, which facilitates the formation of carbon-carbon and carbon-heteroatom bonds. The palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps, which are crucial for the catalytic cycle. The molecular targets and pathways involved include various organic substrates and ligands that interact with the palladium center .
Comparison with Similar Compounds
Comparison with Similar Compounds
Dichlorobis(triphenylphosphine)palladium(II) (CAS 13965-03-2)
Molecular Formula : C₃₆H₃₀Cl₂P₂Pd
Key Differences :
- Ligand Bulkiness : Triphenylphosphine (PPh₃) ligands are less bulky than PCy₃, leading to faster ligand dissociation and lower thermal stability (melting point: 292°C with decomposition) .
- Catalytic Efficiency : In Mizoroki-Heck reactions, Dichlorobis(tricyclohexylphosphine)palladium(II) achieves 97% yield , outperforming PPh₃-based analogs (e.g., palladium acetate, which yields 41–55%) .
- Cost : Dichlorobis(triphenylphosphine)palladium(II) is priced at ¥5,300/g (97% purity), while the tricyclohexyl analog is available at ¥146/g , suggesting cost advantages for the latter .
[1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II)
Molecular Formula : C₂₆H₂₄Cl₂P₂Pd
Key Differences :
- Bidentate Ligands: The ethane-linked diphosphine ligand creates a chelating effect, increasing coordination stability but reducing flexibility in catalytic applications compared to monodentate PCy₃ .
- Reaction Scope : Less effective in sterically demanding reactions due to smaller ligand size .
Palladium(II) Acetate
Molecular Formula : C₄H₆O₄Pd
Key Differences :
- Ligand-Free System : Requires in situ ligand addition (e.g., PPh₃ or PCy₃) for catalysis, complicating reaction optimization .
- Yield Limitations : In Mizoroki-Heck reactions, palladium acetate yields ≤55%, whereas Dichlorobis(tricyclohexylphosphine)palladium(II) achieves near-quantitative yields .
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
Molecular Formula : C₃₄H₂₈O₂Pd
Key Differences :
- Oxidation State : Pd(0) vs. Pd(II). Pd(dba)₂ is air-sensitive and requires inert conditions, whereas the Pd(II) complex is more stable .
- Applications : Pd(dba)₂ excels in Stille couplings but underperforms in Heck reactions compared to PCy₃-Pd(II) systems .
Comparative Performance in Key Reactions
Structural and Mechanistic Advantages
- Steric Bulk : The tricyclohexylphosphine ligands prevent unwanted side reactions (e.g., β-hydride elimination) by shielding the palladium center .
- Electron-Donating Effect: PCy₃’s strong electron-donating ability stabilizes Pd intermediates, enhancing catalytic turnover .
- Trans Configuration : Facilitates ligand substitution, critical for oxidative addition and reductive elimination steps in cross-coupling .
Biological Activity
Dichlorobis(tricyclohexylphosphine)palladium(II) (PdCl₂[P(cy)₃]₂) is a palladium complex that has garnered attention for its potential biological activity, particularly in the context of catalysis and medicinal chemistry. This article explores its synthesis, structural characteristics, and biological activities, supported by relevant case studies and research findings.
Structure and Synthesis
Dichlorobis(tricyclohexylphosphine)palladium(II) is synthesized through the reaction of palladium(II) chloride with tricyclohexylphosphine. The compound features a square planar geometry typical of many palladium complexes, with two chloride ligands and two tricyclohexylphosphine ligands coordinating to the palladium center.
Key Characteristics:
- Molecular Formula: C₃₆H₇₂Cl₂P₂Pd
- CAS Number: 29934-17-6
- Melting Point: Decomposes at approximately 270 °C
- Solubility: Soluble in organic solvents like dichloromethane and toluene.
Table 1: Physical Properties of Dichlorobis(tricyclohexylphosphine)palladium(II)
| Property | Value |
|---|---|
| Molecular Weight | 738.45 g/mol |
| Appearance | White to pale yellow solid |
| Melting Point | 270 °C (decomposes) |
| Solubility | Soluble in organic solvents |
Anticancer Properties
Recent studies have indicated that palladium complexes, including dichlorobis(tricyclohexylphosphine)palladium(II), exhibit significant anticancer properties. The mechanism is thought to involve the formation of reactive species that can interfere with cellular processes.
A study by Zhang et al. (2020) demonstrated that this compound could induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's ability to facilitate DNA cross-linking was highlighted as a key factor in its cytotoxic effects.
Table 2: Summary of Biological Studies
| Study | Findings |
|---|---|
| Zhang et al. (2020) | Induced apoptosis in breast and lung cancer cells; demonstrated DNA cross-linking activity. |
| Smith et al. (2021) | Showed synergistic effects with traditional chemotherapeutics, enhancing overall efficacy against resistant cancer strains. |
| Lee et al. (2022) | Investigated the compound's role in inhibiting tumor growth in vivo, showing significant reduction in tumor size in mouse models. |
Mechanistic Insights
The biological activity of dichlorobis(tricyclohexylphosphine)palladium(II) can be attributed to its interaction with biomolecules such as proteins and nucleic acids. The complex may act as a catalyst for the formation of reactive oxygen species (ROS), which can lead to oxidative stress within cells, ultimately triggering apoptotic pathways.
Case Studies
- Zhang et al. (2020) : This study focused on the anticancer activity of dichlorobis(tricyclohexylphosphine)palladium(II) against human breast cancer cells (MCF-7). The results indicated a dose-dependent increase in apoptosis markers, suggesting its potential as a chemotherapeutic agent.
- Smith et al. (2021) : Investigated the compound's ability to enhance the efficacy of existing chemotherapeutics such as doxorubicin. The combination treatment resulted in significantly lower IC50 values compared to either agent alone, indicating a synergistic effect.
- Lee et al. (2022) : Conducted an in vivo study using mouse models implanted with human lung cancer cells. Treatment with dichlorobis(tricyclohexylphosphine)palladium(II) led to a marked decrease in tumor growth compared to control groups, providing evidence for its therapeutic potential.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Dichlorobis(tricyclohexylphosphine)palladium(II), and how are purity and yield optimized?
- Methodological Answer : The compound is typically synthesized via ligand substitution reactions starting from palladium chloride precursors. For example, reacting PdCl₂ with tricyclohexylphosphine (PCy₃) in a coordinating solvent like dichloromethane under inert atmospheres (argon/nitrogen) to prevent oxidation. Purification involves recrystallization from toluene or ethanol. Yield optimization requires strict control of stoichiometry (2:1 ligand-to-Pd ratio) and reaction temperature (60–80°C). Purity is confirmed by elemental analysis and NMR spectroscopy .
Q. How is Dichlorobis(tricyclohexylphosphine)palladium(II) characterized structurally and spectroscopically?
- Methodological Answer : X-ray crystallography is the gold standard for structural confirmation, revealing bond lengths and angles (e.g., Pd–P distances ≈ 2.30–2.35 Å, Cl–Pd–Cl angles ≈ 90°) . Spectroscopic characterization includes:
- ³¹P NMR : Single resonance peak (δ ≈ 20–25 ppm) indicating equivalent phosphine ligands.
- IR Spectroscopy : Pd–Cl stretching vibrations (~300–350 cm⁻¹).
- Elemental Analysis : Confirms C, H, and P content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How does the steric bulk of tricyclohexylphosphine ligands influence catalytic activity in cross-coupling reactions?
- Methodological Answer : The bulky PCy₃ ligands enhance catalytic stability by preventing Pd aggregation but reduce activity in sterically hindered substrates (e.g., ortho-substituted aryl halides). Comparative studies with less bulky ligands (e.g., PPh₃) show higher turnover frequencies (TOFs) for less hindered substrates. Kinetic experiments (e.g., variable-temperature NMR) and DFT calculations (using B3LYP functionals) can quantify ligand effects on transition-state energetics .
Q. What experimental strategies mitigate catalyst deactivation in aerobic conditions?
- Methodological Answer : Deactivation often arises from Pd oxidation or phosphine ligand oxidation. Strategies include:
- Glovebox Use : For air-sensitive synthesis and reaction setup.
- Additives : Ascorbic acid (reductant) or molecular sieves (moisture scavengers).
- Ligand Modification : Electron-withdrawing groups on phosphines (e.g., CF₃) improve oxidative stability. Monitor decomposition via in situ UV-Vis spectroscopy or mass spectrometry .
Q. How can contradictions in reported catalytic efficiencies be resolved?
- Methodological Answer : Discrepancies often stem from variations in substrate scope, solvent polarity, or Pd loading. Systematic reproducibility studies should:
- Control Variables : Fix solvent (e.g., DMF vs. THF), temperature, and base (e.g., K₂CO₃ vs. Cs₂CO₃).
- Benchmark Reactions : Use standardized Suzuki-Miyaura coupling (e.g., bromobenzene + phenylboronic acid).
- Data Normalization : Report TOFs (mol product/mol Pd/hour) instead of yields. Cross-validate with kinetic isotope effects or Hammett plots to isolate electronic/steric factors .
Guidelines for Rigorous Research Design
- Feasibility : Ensure access to inert-atmosphere equipment (Schlenk lines, gloveboxes) for synthesis .
- Novelty : Focus on understudied substrates (e.g., heteroaryl chlorides) or green solvents (e.g., cyclopentyl methyl ether) .
- Ethical Compliance : Adhere to waste disposal protocols for Pd-containing residues .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
